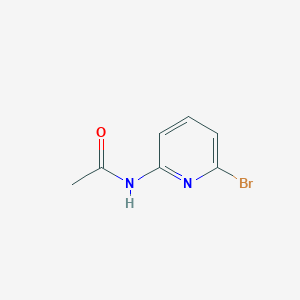

N-(6-bromopyridin-2-yl)acetamide

Overview

Description

N-(6-Bromopyridin-2-yl)acetamide (CAS: 25218-99-9) is a brominated pyridine derivative with the molecular formula C₇H₇BrN₂O and a molecular weight of 215.06 g/mol . It is synthesized via acetylation of 2-amino-6-bromopyridine using acetic anhydride in dichloromethane (DCM), yielding a white solid with a 97% efficiency . Key spectral data include a distinctive ¹H NMR signal at δ 2.20 ppm (s, 3H) for the acetyl group and aromatic proton resonances between δ 7.21–8.15 ppm . The bromine substituent at the pyridine C6 position enhances its utility as an intermediate in Suzuki-Miyaura cross-coupling reactions, as demonstrated in the synthesis of 4-[6-(acetylamino)pyridin-2-yl]benzoic acid (78% yield) .

Preparation Methods

N-(6-bromopyridin-2-yl)acetamide is generally prepared by reacting 2-bromopyridine with acetamide. The specific procedure involves dissolving 2-bromopyridine in an appropriate solvent, adding an excess of acetamide, and heating the reaction mixture. After the reaction is complete, the product is obtained by cooling and crystallization . Industrial production methods may involve similar steps but on a larger scale, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

N-(6-bromopyridin-2-yl)acetamide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, although detailed information on these reactions is limited.

Common Reagents and Conditions: Typical reagents used in these reactions include strong bases or acids, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(6-bromopyridin-2-yl)acetamide functions primarily as a ligand in pharmacological studies. Its structural properties allow it to interact with various biological targets, particularly in the realm of receptor modulation.

Nicotinic Acetylcholine Receptors (nAChRs)

Research indicates that compounds similar to this compound can act as negative allosteric modulators of nAChRs. These receptors play crucial roles in neurotransmission and are implicated in several neurological disorders. For instance, studies have shown that certain analogs exhibit selective inhibition of human α4β2 nAChRs with significant potency, indicating potential applications in treating conditions like Alzheimer's disease and schizophrenia .

Cyclin-Dependent Kinases (CDKs)

Another prominent application of this compound is as a CDK inhibitor. CDKs are essential for cell cycle regulation, and their dysregulation is often associated with cancer. The compound has been noted for its inhibitory activity against CDK7 and CDK9, making it a candidate for developing treatments for various cancers, including blood cancers such as acute myeloid leukemia and solid tumors like breast cancer .

Therapeutic Potential

The therapeutic potential of this compound extends into several areas:

Cancer Treatment

Given its role as a CDK inhibitor, the compound is being investigated for its efficacy in cancer therapy. Preclinical studies have demonstrated that it can inhibit tumor growth in specific cancer cell lines, suggesting its utility in developing targeted cancer therapies .

Neurological Disorders

As a modulator of nAChRs, this compound may also be beneficial for treating neurological disorders characterized by cholinergic dysfunction. Its selective action on nAChR subtypes could lead to novel treatments for diseases such as Alzheimer's and Parkinson's disease, where cholinergic signaling is disrupted .

Case Studies and Research Findings

Several studies highlight the applications of this compound:

Mechanism of Action

The mechanism by which N-(6-bromopyridin-2-yl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of Bcl-Abl inhibitors, the compound may interact with the Bcl-Abl protein, inhibiting its activity and thereby exerting anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific application and the compounds synthesized from this compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridine Ring

N-(6-Aminopyridin-2-yl)acetamide

- Structure: Replaces bromine with an amino group (–NH₂) .

- Properties: Enhanced hydrogen-bonding capacity due to the amino group, improving solubility in polar solvents. Molecular weight: 165.20 g/mol.

- Applications: Potential as a building block for pharmaceuticals or ligands, though its reactivity differs due to the electron-donating amino group .

N-(2-(6-Bromopyridin-2-yl)propan-2-yl)acetamide

- Structure : Features a branched isopropyl group at the pyridine C2 position (C₁₀H₁₃BrN₂O, MW: 257.13 g/mol) .

- Properties : Predicted density of 1.367 g/cm³ and pKa ~14.8, suggesting lower acidity compared to the parent compound .

- Applications : Used in medicinal chemistry for steric modulation of target binding.

Halogen-Substituted Phenyl Analogs

N-(4-Iodophenyl)acetamide

- Structure : Phenyl ring substituted with iodine at the para position.

- Properties : Higher molecular weight (263.08 g/mol) due to iodine. Matches literature spectral data, indicating stability in cross-coupling reactions .

- Applications : Intermediate in synthesizing iodinated aromatic compounds for radiopharmaceuticals .

N-(5-Chloropyridin-2-yl)acetamide

- Structure : Chlorine at pyridine C5 (C₇H₇ClN₂O, MW: 170.60 g/mol) .

- Properties : Smaller halogen size reduces steric hindrance compared to bromine.

- Applications : Explored in agrochemicals due to chlorine’s cost-effectiveness .

Heterocyclic and Complex Derivatives

Benzothiazole Derivatives

- Examples : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide .

- Properties : Trifluoromethyl groups enhance metabolic stability; methoxy substitutions tune electronic effects.

- Applications: Investigated as cannabinoid CB1 receptor modulators .

N-(6-Bromomethyl-2-pyridyl)acetamide

- Structure : Bromine on a methyl side chain (C₈H₈BrN₂O) .

- Properties : Flexible bromomethyl group enables Williamson ether or amine coupling reactions.

- Applications : Key intermediate in synthesizing molecular receptors for anions or metal ions .

Ugi Reaction Product: N-(6-Bromopyridin-2-yl)-2-(2-oxopyrrolidin-1-yl)acetamide

- Structure: Pyrrolidinone moiety linked via acetamide (C₁₁H₁₁BrN₃O₂, MW: 298.13 g/mol) .

- Synthesis : 48% yield via Ugi four-component reaction .

- Applications: Potential nootropic or anticonvulsant activity due to the pyrrolidinone group .

Key Research Findings

- Reactivity: Bromine in N-(6-bromopyridin-2-yl)acetamide facilitates nucleophilic aromatic substitution and cross-coupling, unlike the amino or chloro analogs .

- Biological Relevance : Benzothiazole derivatives exhibit higher receptor-binding affinity due to lipophilic trifluoromethyl groups .

- Synthetic Efficiency: Ugi multicomponent reactions yield complex acetamides (e.g., pyrrolidinone derivatives) in moderate yields (48%), whereas direct acetylation achieves >95% efficiency .

Biological Activity

N-(6-Bromopyridin-2-yl)acetamide is a compound that has garnered interest in the scientific community due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an acetamide derivative featuring a brominated pyridine ring. Its structural formula can be represented as follows:

This compound is characterized by its ability to interact with various biological targets, making it a candidate for further pharmacological exploration.

The biological activity of this compound is primarily attributed to its role as an allosteric modulator . This means it can bind to sites other than the active site of enzymes or receptors, thereby influencing their activity. It has been investigated for its potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and have implications in cancer therapy .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant inhibitory effects on various cancer cell lines. For instance, in vitro assays demonstrated that this compound can induce apoptosis in cancer cells, particularly through the modulation of CDK activity, which is essential for the transcriptional regulation of anti-apoptotic proteins .

Table 1: IC50 Values of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 48 |

| A549 | 44 |

| SW620 | 4.3 |

| SKRB-3 | 1.2 |

These results indicate that this compound possesses potent anticancer properties, particularly against aggressive cancer types.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties . It exhibits significant activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The minimum inhibitory concentration (MIC) values suggest that this compound could serve as a broad-spectrum antimicrobial agent.

Table 2: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) |

|---|---|

| E. coli | 0.0195 |

| S. aureus | 5.64 |

| C. albicans | 16.69 |

These findings support the potential use of this compound in treating infections caused by resistant strains.

Case Studies and Research Findings

- Inhibition of CDK Activity : A study demonstrated that this compound effectively inhibits CDK9, leading to reduced transcriptional activity of anti-apoptotic genes in cancer cells . This mechanism underlines its potential as a therapeutic agent in oncology.

- Dynamic Combinatorial Chemistry : Research utilizing dynamic combinatorial chemistry has shown that modifications to the acetamide structure can enhance binding affinity and specificity towards target proteins . This approach may lead to the development of more potent derivatives.

- Apoptosis Induction : Flow cytometry analyses indicated that treatment with this compound resulted in increased apoptotic cell populations in HepG2 cells, reinforcing its role as an anticancer agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-(6-bromopyridin-2-yl)acetamide?

- Methodological Answer : A Ugi four-component reaction is a robust approach, combining γ-aminobutyric acid, paraformaldehyde, and 2-bromo-6-isocyanopyridine in a one-pot synthesis. The reaction proceeds under mild conditions (room temperature, aqueous Na₂CO₃ to maintain pH 9–10) and yields the target compound after purification via silica gel column chromatography (cyclohexane/EtOAc gradient). This method achieves ~48% yield, with purity confirmed by melting point analysis and IR spectroscopy . Alternative routes may involve bromination of pyridine precursors or coupling reactions with acetamide derivatives.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1672 cm⁻¹ and N-H bending at ~1571 cm⁻¹) .

- NMR : ¹H and ¹³C NMR confirm substituent positions on the pyridine ring and acetamide linkage.

- X-ray Crystallography : Resolves molecular geometry and packing (e.g., monoclinic crystal system with space group P2₁/c) .

- Melting Point : Verifies compound identity and purity (e.g., 168–170°C) .

Advanced Research Questions

Q. How can the crystal structure of this compound derivatives be elucidated?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:

Q. How can researchers resolve contradictions in reaction yields or spectral data across studies?

- Methodological Answer :

- Optimize Reaction Variables : Adjust pH (e.g., Na₂CO₃ concentration), reaction time, or solvent polarity to improve yields .

- Reproduce Characterization : Cross-validate results using multiple techniques (e.g., HPLC for purity, SC-XRD for structural confirmation) to rule out impurities or polymorphic forms .

- Computational Modeling : Compare experimental IR/NMR data with DFT-calculated spectra to identify discrepancies in substituent positioning .

Q. What mechanistic insights guide the functionalization of the pyridine ring in this compound?

- Methodological Answer : Bromination typically occurs at the ortho position due to directing effects of the acetamide group. Mechanistic studies using isotopic labeling (e.g., deuterated solvents) or kinetic profiling can clarify regioselectivity. For example, Williamson ether synthesis or nucleophilic substitution reactions exploit the bromine moiety for further derivatization, enabling applications in molecular recognition or drug design .

Q. Data Analysis and Interpretation

Q. How should researchers analyze conflicting solubility or stability data for this compound?

- Methodological Answer :

- Solubility Profiling : Test in diverse solvents (e.g., DMSO, EtOH, H₂O) under controlled temperatures. Use UV-Vis spectroscopy to quantify solubility limits.

- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH) with HPLC monitoring to identify degradation pathways. Adjust storage conditions (e.g., inert atmosphere, desiccants) based on results .

Properties

IUPAC Name |

N-(6-bromopyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c1-5(11)9-7-4-2-3-6(8)10-7/h2-4H,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZKOTMZRXXAOOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60438562 | |

| Record name | N-(6-bromopyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25218-99-9 | |

| Record name | N-(6-bromopyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.